2,2-Diethoxyacetophenone
Overview
Description
2,2-Diethoxyacetophenone (2,2-DAP) is a ketone compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet, pungent odor. 2,2-DAP is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a solvent for a variety of organic compounds. It is also used in the preparation of pharmaceuticals, dyes, and fragrances. 2,2-DAP has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Inhibition of Conjugation of Indole-3-Acetic Acid : 2,6-dihydroxyacetophenone, a related compound, demonstrated the ability to reduce the formation of radioactive metabolites, thereby increasing free indole-3-acetic acid in American germander plants. This suggests potential applications in plant biochemistry or agriculture (Lee & Starratt, 1986).
Potential in Organic Synthesis and Catalysis : The study of 2,2-diethoxy-1,3-diphenylcyclopentane-1,3-diyl diradical 2b revealed a long-lived singlet ground state, indicating its potential as a catalyst in organic synthesis, particularly in the synthesis of housane 4 (Abe et al., 2000).
DNA Photosensitization : 2'-methoxyacetophenone (2M) has shown promise as a DNA photosensitizer for forming cyclobutane pyrimidine dimers and causing oxidative damage, with improved UVA absorption compared to other acetophenone derivatives (Alzueta et al., 2019).
Stability and Reactivity in Chemical Structures : The optimized geometry of 2-hydroxy-4-methoxyacetophenone demonstrates good stability, reactivity, and selectivity, which could be beneficial in organic synthesis and catalysis (Arjunan et al., 2014).
Catalysis in Organic Reactions : A bimetallic Zn-Zn-linked-BINOL complex efficiently promotes 1,4-addition of 2-hydroxy-2'-methoxyacetophenone to various ketones, resulting in good yield and enantiomeric excess. This illustrates its potential in asymmetric catalysis (Kumagai et al., 2001).
Industrial Synthesis : The synthesis and industrialization of α,α-diethoxyacetophenone from acetophenone, ethanol, and ammonium persulfate has been achieved with a high yield of 96%, demonstrating the feasibility of its large-scale production (Jiang Guo-fang, 2009).
Green Chemistry Applications : The green synthesis of 2',4'-dihydroxyacetophenone using resorcinol and acetic acid with a reusable catalyst, Amberlyst-36, represents a cost-effective and environmentally friendly method (Yadav & Joshi, 2002).
Mechanism of Action
. , which means its primary targets are the molecules in a material that react to light exposure.
Mode of Action
As a photoinitiator, 2,2-Diethoxyacetophenone absorbs light at wavelengths of 225-300 nm . Upon absorption of light, it undergoes a series of chemical reactions that lead to the generation of reactive species. These reactive species can initiate polymerization reactions in the material, leading to changes in its physical and chemical properties .
Biochemical Pathways
As a photoinitiator, it is known to be involved in the initiation of polymerization reactions upon light exposure .
Pharmacokinetics
Its physical properties such as its density (1034 g/mL at 25 °C), boiling point (131-134 °C/10 mmHg), and water solubility (016 g/L at 25 ºC) can influence its bioavailability .
Result of Action
The primary result of the action of this compound is the initiation of polymerization reactions in materials upon light exposure . This can lead to changes in the material’s physical and chemical properties, making it useful in various applications such as coatings, inks, and adhesives .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . Its effectiveness as a photoinitiator depends on the intensity and wavelength of the light source. Additionally, its stability and efficacy can be affected by temperature, as indicated by its specific boiling point .
Safety and Hazards
2,2-Diethoxyacetophenone is classified as a skin irritant and eye irritant. It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be stored in a well-ventilated place and kept in properly labeled containers .
Future Directions
2,2-Diethoxyacetophenone has been used in the development of conductive composite hydrogels with enhanced mechanical properties, transparency, UV shielding, and adhesion . These hydrogels have potential applications in various fields such as artificial intelligence, life science, biomedicine, and others .
Biochemical Analysis
Biochemical Properties
It is known that it has a molecular weight of 208.25 g/mol . It has a boiling point of 131-134 °C at 10 mmHg and a density of 1.034 g/mL at 25 °C . The compound is slightly soluble in water .
Molecular Mechanism
It is known that 2,2-Diethoxyacetophenone is used as a photoinitiator in the polymerization process , suggesting that it may interact with certain biomolecules to initiate this process.
Temporal Effects in Laboratory Settings
It is known that this compound has a vapor pressure of 0.01 mmHg at 20 °C , indicating that it may evaporate over time under certain conditions.
Properties
IUPAC Name |
2,2-diethoxy-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHFBODNLEQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052294 | |
Record name | 2,2-Diethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6175-45-7 | |
Record name | 2,2-Diethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6175-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Diethoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2,2-diethoxy-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Diethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diethoxy-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4BCZ1MAK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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